

Spectroscopic Profile of N-Methylpropionamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Methylpropionamide** (CAS No. 1187-58-2), a compound of interest in various chemical and pharmaceutical research contexts. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The key spectroscopic data for **N-Methylpropionamide** are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.02	broad s	N-H
2.79	d	N-CH₃
2.24	q	-CH ₂ -
1.16	t	-СН3

Table 2: 13 C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
174.5	C=O
29.8	-CH ₂ -
26.2	N-CH₃
10.1	-CH₃

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Vibrational Mode
3294	N-H Stretch
2977	C-H Stretch (asymmetric)
2939	C-H Stretch (symmetric)
1645	C=O Stretch (Amide I)
1558	N-H Bend (Amide II)
1460	C-H Bend
1265	C-N Stretch (Amide III)

Table 4: Mass Spectrometry Data

87 65.4% [M]+ (Molecular Ion) [CH₃CH₂C(O)NH]+ or	
[CH ₃ CH ₂ C(O)NH] ⁺ or	
58 100% [CH₃CONHCH₂] ⁺	
57 34.0% [CH ₃ CH ₂ CO] ⁺	
44 3.5% [CONH ₂] ⁺	
29 44.0% [CH ₃ CH ₂] ⁺	
28 13.9% [CO] ⁺ or [C ₂ H ₄] ⁺	

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation and experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

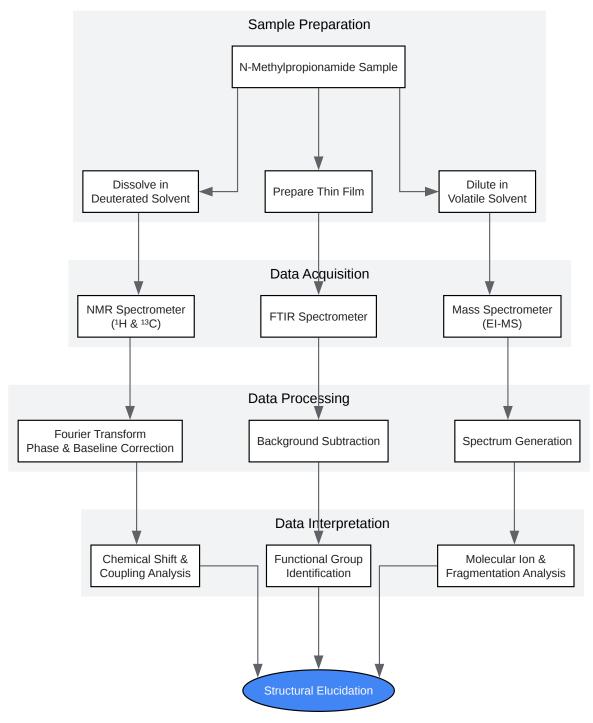
- Sample Preparation: A solution of **N-Methylpropionamide** (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) and transferred to a 5 mm NMR tube.
- Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.
- ¹H NMR Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Sweep Width: 0-10 ppm.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Sweep Width: 0-200 ppm.
 - Number of Scans: 1024-4096.
 - Relaxation Delay: 2-5 seconds.
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of neat N-Methylpropionamide is prepared by placing a
 drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: An FTIR spectrometer is used for data acquisition.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
- Data Processing: A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum. The resulting spectrum is presented in terms of transmittance or absorbance.

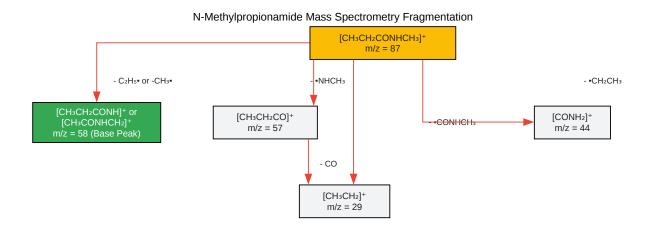
Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of N-Methylpropionamide is prepared in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 μg/mL.
- Instrumentation: An electron ionization mass spectrometer (EI-MS) is used for analysis.
- Acquisition Parameters:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Range: m/z 10-200.
 - Source Temperature: 200-250 °C.
- Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.



Visualized Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and the fragmentation pathway of **N-Methylpropionamide**.


Spectroscopic Analysis Workflow

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Click to download full resolution via product page

Caption: Mass Spectrometry Fragmentation Pathway.

 To cite this document: BenchChem. [Spectroscopic Profile of N-Methylpropionamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074207#n-methylpropionamide-spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com